N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-phenoxy-N-[(4-phenylmethoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c28-32(29,26-17-15-25(16-18-26)31-24-9-5-2-6-10-24)27-19-21-11-13-23(14-12-21)30-20-22-7-3-1-4-8-22/h1-18,27H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUOOCZCVUITFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Sulfonyl chloride synthesis | NaH, DMF, 150°C, 1 hr | 92% | 98.5% | |
| Benzylation | BnBr, K₂CO₃, acetone, 20°C, 5 hr | 85% | 99.2% | |
| Sulfonamide coupling | Et₃N, THF, 0°C, 2 hr | 94% | 99.8% |
Purification and Analytical Validation
Recrystallization from isopropyl alcohol is critical for removing desfluoro byproducts (<0.05%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >99.8%, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity. ¹H NMR (600 MHz, DMSO-d₆) exhibits characteristic signals at δ 10.20 (s, 1H, NH), 7.36–7.01 (m, aromatic protons), and 5.42 (d, J = 11.4 Hz, CH₂).
Scalability and Industrial Considerations
Sodium hydride’s exothermic reactivity necessitates careful temperature control, but its use eliminates aqueous workup steps, simplifying scale-up. Transitioning from batch to flow chemistry could further enhance reproducibility, as demonstrated in analogous sulfonamide syntheses .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of phenylmethylamine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Medicinal Chemistry
N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide has been investigated for its potential as a pharmaceutical agent. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for developing new antibiotics.
Case Studies :
- A study explored the synthesis and biological evaluation of sulfonamide derivatives, revealing that modifications to the benzyloxy and phenoxy groups can enhance antibacterial activity against resistant strains of bacteria .
- Another research highlighted the compound's role in inhibiting specific enzymes related to bacterial cell wall synthesis, which is crucial for developing new antibacterial therapies .
Anticancer Research
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the inhibition of tumor cell proliferation.
Data Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| This compound | HeLa (Cervical) | 10 | Cell cycle arrest |
| Compound B | A549 (Lung) | 20 | Inhibition of DNA synthesis |
Material Science
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials, particularly in polymer chemistry.
Applications :
Mechanism of Action
The mechanism of action of N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The phenoxy and benzyloxy groups may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Core Structural Features
The target compound shares structural motifs with several sulfonamide and benzyloxy-phenyl derivatives:
- Benzyloxy-phenyl group: Present in compounds like N-(4-(Benzyloxy)phenyl)acetamide (), which replaces the sulfonamide with an acetamide group.
- Sulfonamide linkage : Similar to N-(4-Methoxyphenyl)benzenesulfonamide (), which has a methoxy group instead of benzyloxy. The benzyloxy group introduces steric bulk and enhanced lipophilicity compared to methoxy .
Reaction Methodologies
- Ultrasonic vs. conventional synthesis : highlights that ultrasonic irradiation reduces reaction time for benzyloxy-containing carbamates compared to refluxing. This green chemistry approach could be applicable to the target compound to optimize its low yield .
Physicochemical Properties
Melting Points and Stability
Spectroscopic Data
- 1H-NMR : Benzyloxy protons in the target compound would resonate near δ 5.0–5.2 ppm (similar to 3d in ), while sulfonamide NH signals typically appear at δ 7.5–9.0 ppm .
- IR : The sulfonamide group exhibits S=O stretches near 1150–1350 cm⁻¹, a feature shared with other sulfonamides like those in and .
Lipophilicity and Bioavailability
- The benzyloxy group increases lipophilicity (higher XLogP3) compared to methoxy or acetamide derivatives. For example, N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide () has XLogP3 = 4.6, suggesting the target compound may also exhibit high membrane permeability .
Potential Bioactivity
- Sulfonamides are known for antimicrobial and enzyme-inhibitory properties. The biphenyl sulfonamide in the target compound may mimic rigidin E (), a marine alkaloid with reported bioactivity, though this requires experimental validation .
Data Tables
Table 1: Comparison of Key Properties
Biological Activity
N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide, also known by its CAS number 1253527-91-1, is a sulfonamide compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C26H23NO4S
- Molecular Weight : 445.53 g/mol
- Structure : The compound features a sulfonamide group, which is often linked to various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways in bacteria .
Anticancer Activity
A study involving various sulfonamide derivatives highlighted their potential as anticancer agents. These compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity. This compound could potentially exhibit similar effects due to its structural characteristics .
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- In Vitro Studies : Compounds with similar moieties have been tested for their cytotoxic effects on cancer cell lines such as HeLa and MCF7. For example, certain derivatives demonstrated significant inhibition of cell viability at micromolar concentrations .
- Mechanistic Studies : Research has shown that some sulfonamide derivatives can induce apoptosis in cancer cells through the activation of specific caspases, leading to programmed cell death .
- Enzyme Inhibition Studies : A variety of sulfonamides have been characterized as effective inhibitors of enzymes like carbonic anhydrase and certain kinases, which play roles in cancer progression and bacterial metabolism .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{[4-(Benzyloxy)phenyl]methyl}-4-phenoxybenzene-1-sulfonamide, and how can purity be ensured?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates. For example, controlled copolymerization methods (as seen in polycationic dye-fixative synthesis) can be adapted using benzyloxy and phenoxy precursors . Purification often involves column chromatography (silica gel) or recrystallization. Purity validation requires HPLC (>95% purity) and spectroscopic confirmation (¹H/¹³C NMR, FT-IR). Mass spectrometry (e.g., NIST-standardized protocols) ensures molecular weight accuracy .
Q. How is the structural characterization of this compound performed, and what key features distinguish it from similar sulfonamides?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles and torsion angles, as demonstrated in studies of N-(4-methoxyphenyl)benzenesulfonamide derivatives . Key distinctions include the benzyloxy-phenoxy substitution pattern and sulfonamide conformation. Comparative analysis with analogs (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) reveals differences in π-π stacking and hydrogen-bonding networks .
Q. What are the primary reactivity trends of the sulfonamide and benzyloxy groups in this compound?
- Answer : The sulfonamide group undergoes nucleophilic substitution (e.g., with amines or thiols), while the benzyloxy group is susceptible to hydrogenolysis or acid-catalyzed cleavage. For example, oxidation of benzyloxy to ketone intermediates has been reported under controlled conditions . Reactivity studies should use inert atmospheres (N₂/Ar) and monitor by TLC/LC-MS .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DoE) principles?
- Answer : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and reaction time. For instance, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation setups) enable precise control of exothermic steps, improving yield by 15–20% . Statistical models (e.g., ANOVA) identify critical factors, while in-line FT-IR monitors intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data for this sulfonamide?
- Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line specificity or incubation time). Standardize protocols using CLSI guidelines for MIC assays and include positive controls (e.g., celecoxib derivatives for COX-2 inhibition studies) . Dose-response curves and kinase profiling (e.g., KINOMEscan) clarify target selectivity .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like carbonic anhydrase or tyrosine kinases. For example, the sulfonamide moiety often coordinates with Zn²⁺ in active sites. Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies .
Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) paired with UPLC-PDA-MS identify degradation pathways (e.g., hydrolysis of sulfonamide or benzyloxy groups). Forced degradation (acid/alkali, oxidative stress) reveals labile sites, guiding formulation (lyophilization for long-term storage at -20°C) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
